molecular formula C10H19AgO2 B8209884 Neodecanoic acid, silver(1+) salt

Neodecanoic acid, silver(1+) salt

Cat. No.: B8209884
M. Wt: 279.12 g/mol
InChI Key: RQZVTOHLJOBKCW-UHFFFAOYSA-M
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Description

Neodecanoic acid, silver(1+) salt, also known as silver neodecanoate, is a compound formed by the reaction of neodecanoic acid with silver ions. Neodecanoic acid is a mixture of carboxylic acids with the common structural formula C10H20O2. The silver salt of neodecanoic acid is known for its high resistance to thermal oxidation and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of neodecanoic acid, silver(1+) salt typically involves the reaction of neodecanoic acid with a silver compound such as silver oxide or silver nitrate. One common method involves dissolving silver oxide in a solution of neodecanoic acid and ethanol. The reaction mixture is then heated to facilitate the formation of the silver salt .

Industrial Production Methods: In industrial settings, the production of silver neodecanoate can involve the use of hydrocarbon solvents such as toluene or xylene. The silver compound is dissolved in the solvent along with neodecanoic acid, and the mixture is then subjected to conditions that promote the formation of the silver salt. The resulting product is purified to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Neodecanoic acid, silver(1+) salt can undergo various chemical reactions, including:

    Oxidation: The silver ion can be oxidized to form silver oxide.

    Reduction: The silver ion can be reduced to metallic silver.

    Substitution: The carboxylate group can participate in substitution reactions with other metal ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Metal salts such as copper(II) sulfate or zinc chloride can be used for substitution reactions.

Major Products:

    Oxidation: Silver oxide.

    Reduction: Metallic silver.

    Substitution: Corresponding metal neodecanoates.

Scientific Research Applications

Neodecanoic acid, silver(1+) salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of neodecanoic acid, silver(1+) salt primarily involves the release of silver ions, which can interact with various biological molecules. Silver ions are known to bind to proteins and nucleic acids, disrupting cellular processes and leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and conditions .

Comparison with Similar Compounds

    Neopentanoic acid, silver(1+) salt: Similar in structure but with different alkyl groups.

    2-Ethylhexanoic acid, silver(1+) salt: Another silver carboxylate with different properties.

Uniqueness: Neodecanoic acid, silver(1+) salt is unique due to its high resistance to thermal oxidation and its ability to form stable complexes with silver ions. This makes it particularly useful in applications requiring high thermal stability and antimicrobial properties .

Properties

IUPAC Name

silver;7,7-dimethyloctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2.Ag/c1-10(2,3)8-6-4-5-7-9(11)12;/h4-8H2,1-3H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZVTOHLJOBKCW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCCC(=O)[O-].[Ag+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19AgO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ammonia liquor (SG 0.88, 36 ml, 0.6 mole) was added dropwise to neodecanoic acid (95%, 103.2 g, 0.6 mole; Exxon purified by vacuum distillation) in ice-cooled distilled water (200 ml). The resulting ammonium neodecanoate soap was stirred at ambient temperature for 90 minutes, and then silver nitrate (101.94 g. 0.6 mole) in distilled water (120 ml) was added dropwise. The resultant white semi-solid was tritrated 4 times each with cold and warm (50° C.) distilled water, slurried in methanol (400 ml), filtered off and dried overnight at 40° C. under vacuum. Contains 30 wt% silver; yield 64% w.r.t. silver.
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Synthesis routes and methods II

Procedure details

Silver neodecanoate was prepared according to the procedure as disclosed in Armstrong, U.S. Pat. No. 4,555,501 herein incorporated by reference, from silver (I) oxide and neodecanoic acid. A slurry of 5 ml neodecanoic acid and 5 ml absolute ethanol was heated to 80° C. in an oil bath. Approximately 1.7 grams Ag2O was added slowly and the resulting solution was heated for approximately 5 minutes. One drop of 30 percent by weight H2O2 was added to the resulting solution to oxidize any prereduced silver metal. After the addition of H2O2 the solution was clear yellow. Absolute ethanol was added to the solution to precipitate white silver neodecanoate. The precipitate was filtered and reslurried twice in absolute ethanol. An amount of the dye, 3,3'-di(3-acetoxypropyl-11-diphenylamino-10,12-ethylene-5,5',6,6'-dibenzothiatricarbocyanine perchlorate) was added to a methylene chloride solution to provide a 0.01 molar solution. To this solution was added 1 weight percent silver neodecanoate and 1 weight percent polystyrene, based upon the weight of the solution. This solution was spin-coated onto a glass substrate to provide an active layer approximately 1 μm thick.
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Synthesis routes and methods III

Procedure details

Sodium neodecanoate is formed by reacting 31.1 gm of neodecanoic acid with 7.2 gm of sodium hydroxide. The solution is diluted to 500 ml. with water. An aqueous solution of silver nitrate is prepared by dissolving 30.6 gm of silver nitrate in distilled water the diluting with water to a total volume of 500 ml. The two aqueous solutions are mixed, resulting in the formation of silver neodecanoate, which precipitates from the solution. The solids are filtered, washed with distilled water, and dried. Thereafter, they are used to prepare silver catalysts following the methods of the previous examples.
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Synthesis routes and methods IV

Procedure details

A silver impregnating solution is prepared by reacting 80 gm of silver oxide with a solution of 240 gm of prime grade neodecanoic acid from Exxon Chemical Co. and 80 gm of absolute denatured ethanol from Ashland Chemical Co. The silver oxide was added over a period of 25 minutes. Thirty drops of 30% hydrogen peroxide was added to clear the solution. The solution was evaporated until a concentration of 23.2 wt % silver was reached. For each mol of silver neodecanoate formed, 3 mols of free neodecanoic acid remained. Instead of precipitating the silver neodecanoate as in Example 1, the solution was used directly to prepare a silver catalyst.
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Synthesis routes and methods V

Procedure details

To a reaction flask equipped with a mechanical stirrer, thermometer was charged 12.0 g (0.070 mole) of neodecanoic acid, 60 g of 0.1N sodium hydroxide. Silver foil was used as the anode and a graphite rod as the cathode. After passing 5,590 coulombs of direct current, 3.47 g (0.032 mole) of silver was consumed. A black sticky material was obtained after removal of the aqueous phase. This material was tertiurated with acetone and gave a black crystalline solid containing 25.0% silver. From the acetone was obtained a white solid containing 28.0% silver.
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